Meclizine N'-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meclizine is used to prevent and control nausea, vomiting, and dizziness caused by motion sickness. It is also used for vertigo (dizziness or lightheadedness) caused by ear problems . Meclizine is an antihistamine .
Synthesis Analysis
A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form . The HPLC method has shown adequate separation of MEC from their degradation products .Molecular Structure Analysis
The molecular formula of Meclizine N’-Oxide is C25 H27 Cl N2 O and its molecular weight is 406.95 .Chemical Reactions Analysis
A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form . The HPLC method has shown adequate separation of MEC from their degradation products .Physical And Chemical Properties Analysis
The molecular formula of Meclizine N’-Oxide is C25 H27 Cl N2 O and its molecular weight is 406.95 .Aplicaciones Científicas De Investigación
Neuroprotective Properties in Parkinson Disease
Meclizine has been identified for its neuroprotective properties in Parkinson disease cell models. It protects against apoptosis and cell death in SH-SY5Y cells and rat primary cortical cultures. This protection is mediated by its ability to enhance glycolysis and increase mitochondrial hyperpolarization, making it a candidate for further investigation in Parkinson disease treatment (Hong, Chau, & Schapira, 2016).
Voltammetric Analysis in Pharmaceuticals and Biological Fluid
A methodology for the voltammetric behavior of meclizine hydrochloride using different nano modified electrodes has been developed. This method, which employs cyclic and square wave voltammetry, offers a simple, precise, inexpensive, and highly sensitive approach for the analysis of meclizine hydrochloride in pharmaceuticals and biological fluids (Hendawy, Abdellatef, Hassan, & Abu Shagor, 2018).
Metabolism and Pharmacokinetics
Meclizine's pharmacokinetics have been studied, revealing insights into its metabolism and absorption. A study showed that CYP2D6 is the dominant enzyme for meclizine's metabolism, which can contribute to the variability in its effects. This has implications for its clinical use, particularly in managing motion sickness (Wang et al., 2012).
Neuroprotection in Huntington's Disease Models
Meclizine has been found to provide neuroprotection in models of Huntington's disease. This effect is not attributed to its anti-histaminergic or anti-muscarinic activity but rather to its ability to suppress mitochondrial respiration. This discovery opens potential therapeutic applications for meclizine in the treatment of Huntington's disease (Gohil et al., 2011).
Protection Against Ischemia–Reperfusion Injury in Kidneys
Preconditioning with meclizine has been shown to protect the kidney against ischemia-reperfusion injury. This is achieved by potentiating glycolytic metabolism and attenuating mitochondrial respiration, reducing cell injury, inflammation, oxidative stress, and tubular injury. This finding suggests meclizine's potential as a therapeutic agent in preventing acute kidney injury (Kishi et al., 2015).
Inhibitory Effect on Cytochrome P450 3A
Meclizine acts as an agonist of the human pregnane X receptor (PXR) and inhibits the human CYP3A enzymes. This dual role gives rise to opposing effects on the functional activity of CYP3A and highlights the complexity of meclizine's pharmacodynamics (Foo et al., 2015).
Mecanismo De Acción
Target of Action
Meclizine N’-Oxide is a metabolite of the histamine H1 receptor antagonist meclizine . The primary target of Meclizine N’-Oxide is likely to be the histamine H1 receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological functions such as smooth muscle contraction, vasodilation, bronchoconstriction, and regulation of sleep-wake cycles .
Mode of Action
As a metabolite of meclizine, Meclizine N’-Oxide is expected to share a similar mode of action. Meclizine acts as an antagonist at the histamine H1 receptor, meaning it binds to the receptor and inhibits its activation by histamine . This action can lead to a reduction in symptoms such as nausea, vomiting, and dizziness associated with motion sickness .
Biochemical Pathways
histaminergic neurotransmission pathway . By blocking the H1 receptor, Meclizine N’-Oxide can inhibit the transmission of signals from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .
Pharmacokinetics
Meclizine, its parent compound, is known to have an onset of action of about 1 hour, with effects lasting between 8 to 24 hours . Meclizine is metabolized in the liver, primarily by the enzyme CYP2D6 . It is reasonable to assume that Meclizine N’-Oxide might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of Meclizine N’-Oxide’s action are likely to be similar to those of meclizine. By blocking the H1 receptor, Meclizine N’-Oxide can reduce the transmission of signals that lead to symptoms of motion sickness, such as nausea, vomiting, and dizziness .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIJUDMDNMOFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709063 |
Source
|
Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meclizine N'-Oxide | |
CAS RN |
114624-69-0 |
Source
|
Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.